2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-FLUOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and thiophene groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable nitrile or amidine compound under acidic or basic conditions.
Introduction of the fluorophenyl and thienyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Addition of the trifluoromethyl group: This can be achieved using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and thiophene groups may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and thiophene groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
- 2-(4-METHOXYPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Uniqueness
2-(4-FLUOROPHENYL)-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making them more effective as therapeutic agents.
Properties
Molecular Formula |
C17H9F4N3S |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H9F4N3S/c18-11-5-3-10(4-6-11)12-8-16-22-15(17(19,20)21)9-13(24(16)23-12)14-2-1-7-25-14/h1-9H |
InChI Key |
GVFKNFHTMXWDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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